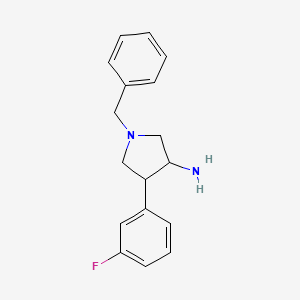

1-Benzyl-4-(3-fluorophenyl)pyrrolidin-3-amine

CAS No.: 1823461-54-6

Cat. No.: VC2570533

Molecular Formula: C17H19FN2

Molecular Weight: 270.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1823461-54-6 |

|---|---|

| Molecular Formula | C17H19FN2 |

| Molecular Weight | 270.34 g/mol |

| IUPAC Name | 1-benzyl-4-(3-fluorophenyl)pyrrolidin-3-amine |

| Standard InChI | InChI=1S/C17H19FN2/c18-15-8-4-7-14(9-15)16-11-20(12-17(16)19)10-13-5-2-1-3-6-13/h1-9,16-17H,10-12,19H2 |

| Standard InChI Key | ONXHCEMNMVLTOY-UHFFFAOYSA-N |

| SMILES | C1C(C(CN1CC2=CC=CC=C2)N)C3=CC(=CC=C3)F |

| Canonical SMILES | C1C(C(CN1CC2=CC=CC=C2)N)C3=CC(=CC=C3)F |

Introduction

Chemical Structure and Properties

Molecular Structure and Basic Properties

1-Benzyl-4-(3-fluorophenyl)pyrrolidin-3-amine features a five-membered pyrrolidine ring as its structural foundation, with three key substituents strategically positioned to create a molecule of significant chemical interest. The benzyl group attached to the nitrogen at position 1 contributes aromatic character and lipophilicity to the molecule, potentially enhancing its membrane permeability in biological systems. The 3-fluorophenyl substituent at position 4 introduces a halogen component that can influence both electronic properties and metabolic stability. Meanwhile, the primary amine group at position 3 provides a reactive site that can participate in numerous chemical transformations and potentially serve as a hydrogen bond donor in biological interactions. This structural arrangement creates a compound with a unique three-dimensional configuration that may confer specific biological activity profiles.

The structure bears similarities to compounds found in the search results, particularly methyl (3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate, which shares the benzyl and 3-fluorophenyl groups but contains a carboxylate rather than an amine at position 3. Based on structural analysis and comparison with similar compounds, the following properties can be estimated:

| Property | Estimated Value | Basis for Estimation |

|---|---|---|

| Molecular Formula | C₁₇H₁₉FN₂ | Based on structural composition |

| Molecular Weight | Approximately 270-280 g/mol | Calculated from molecular formula |

| Physical State | Solid at room temperature | Comparison with similar pyrrolidine derivatives |

| Solubility | Likely soluble in organic solvents (methanol, ethanol, DMSO) | Based on functional group analysis |

| LogP | Approximately 2.5-3.5 | Estimated from similar structures with benzyl and fluorophenyl groups |

| pKa (amine) | Approximately 8-10 | Typical range for primary amines attached to cyclic structures |

Chemical Reactivity and Functional Group Analysis

The reactivity profile of 1-Benzyl-4-(3-fluorophenyl)pyrrolidin-3-amine is primarily determined by its three main functional groups, each contributing distinct chemical behaviors. The primary amine at position 3 represents a nucleophilic center that can participate in numerous reactions including acylation, alkylation, reductive amination, and formation of imines or Schiff bases. This reactive center makes the compound valuable as a potential building block in organic synthesis for creating more complex molecular structures. The benzyl group attached to the nitrogen atom can undergo various transformations including hydrogenolysis under appropriate catalytic conditions, as well as electrophilic aromatic substitution reactions on the phenyl ring, albeit with moderate reactivity.

The 3-fluorophenyl group introduces unique electronic properties due to the presence of fluorine, which is highly electronegative and can form strong hydrogen bonds. Fluorine substitution on aromatic rings is known to confer increased metabolic stability and altered lipophilicity, properties highly valued in medicinal chemistry applications. Similar to compounds mentioned in the search results, the specific arrangement of these functional groups would likely influence the compound's interaction with biological targets, potentially affecting its binding affinity and biological activity profiles. The stereochemistry at positions 3 and 4 would be particularly important in determining the three-dimensional structure of the molecule and thus its ability to interact with chiral biological receptors or enzymes.

Synthesis Methodologies

Reaction Conditions and Considerations

The specific reaction conditions for synthesizing 1-Benzyl-4-(3-fluorophenyl)pyrrolidin-3-amine would vary depending on the chosen synthetic route, but several general considerations apply based on similar compounds. For N-benzylation reactions, typical conditions might include the use of bases such as potassium carbonate or sodium hydride in polar aprotic solvents like DMF or acetonitrile, with reaction temperatures ranging from room temperature to approximately 80°C. For cross-coupling reactions to introduce the 3-fluorophenyl group, palladium catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ would likely be employed, with reaction temperatures typically between 60-100°C in solvents such as THF, toluene, or dioxane.

Biological Activity Profile

Predicted Pharmacological Properties

Based on structural similarities with other pyrrolidine derivatives, 1-Benzyl-4-(3-fluorophenyl)pyrrolidin-3-amine may exhibit a range of pharmacological activities worthy of investigation. Pyrrolidine-containing compounds frequently demonstrate affinity for various receptor systems, including those involving neurotransmitters such as dopamine, serotonin, and acetylcholine, suggesting potential applications in neurological and psychiatric disorders. The specific substitution pattern in this compound, particularly the combination of benzyl and fluorophenyl groups, may confer selective binding properties to certain receptor subtypes, potentially resulting in more targeted therapeutic effects with fewer side effects.

The presence of the primary amine group provides a potential site for interaction with biological targets through hydrogen bonding, while also serving as a point for metabolic transformation in biological systems. Similar pyrrolidine derivatives have demonstrated significant biological activities, including anticancer properties. For instance, some pyrrolidine-2,5-dione compounds have shown ability to inhibit human placental aromatase and other enzymes involved in steroidogenesis, with IC50 values comparable to known inhibitors. The fluorine atom in the 3-fluorophenyl group may enhance binding affinity due to its electronegative nature, potentially influencing the compound's reactivity and interaction with target sites. These structural features collectively suggest that the compound might possess interesting pharmacological properties that could be exploited for therapeutic applications.

Structure-Activity Relationships

The relative stereochemistry at positions 3 and 4 would significantly impact the three-dimensional structure of the molecule and thus its biological activity. Based on related compounds, the stereochemical configuration would determine the spatial orientation of the amine and fluorophenyl groups, potentially affecting their ability to interact with binding sites in biological targets. Similar compounds have shown that the biological activity can be influenced by various factors, including the spatial orientation of substituents and the stereoisomers of the compounds. The primary amine at position 3 provides a hydrogen bond donor site that could be critical for interaction with specific biological targets. Understanding these structure-activity relationships would be essential for optimizing the compound's properties for specific applications and for developing more potent and selective analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume